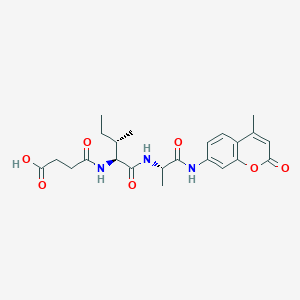
4-((2S,3S)-3-methyl-1-((S)-1-(4-methyl-2-oxo-2H-chromen-7-ylamino)-1-oxopropan-2-ylamino)-1-oxopentan-2-ylamino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin is a chemical compound with the empirical formula C23H29N3O7 and a molecular weight of 459.49 g/mol . It is primarily used as a protease substrate in biochemical research . This compound is known for its role in studying enzyme kinetics and protease activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin involves the coupling of N-Succinyl-Ile-Ala with 7-amido-4-methylcoumarin. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction is carried out under mild conditions, usually at room temperature, to prevent the degradation of the sensitive coumarin moiety.
Industrial Production Methods
While specific industrial production methods for N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions
N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin primarily undergoes hydrolysis reactions when exposed to proteases . The hydrolysis of the amide bond releases 7-amido-4-methylcoumarin, which can be detected fluorometrically.
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of specific proteases, such as trypsin or chymotrypsin, under physiological conditions (pH 7.4, 37°C) . The reaction is monitored by measuring the increase in fluorescence intensity of the released 7-amido-4-methylcoumarin.
Major Products
The major product formed from the hydrolysis of N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin is 7-amido-4-methylcoumarin . This product is highly fluorescent and serves as a marker for protease activity.
Aplicaciones Científicas De Investigación
N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin is widely used in scientific research for various applications:
Biochemistry: It is used as a substrate to study the activity of proteases and to determine enzyme kinetics.
Molecular Biology: The compound is employed in assays to measure protease activity in cell lysates and tissue extracts.
Medicine: It is used in diagnostic assays to detect protease activity in clinical samples.
Mecanismo De Acción
The mechanism of action of N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin involves its hydrolysis by proteases. The protease cleaves the amide bond between the N-Succinyl-Ile-Ala moiety and the 7-amido-4-methylcoumarin, releasing the fluorescent 7-amido-4-methylcoumarin . This fluorescence can be quantitatively measured to determine the protease activity.
Comparación Con Compuestos Similares
N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin can be compared with other similar compounds used as protease substrates:
N-Succinyl-Ala-Ala-Phe-7-Amido-4-Methylcoumarin: This compound is used to study different proteases and has a similar mechanism of action.
N-Succinyl-Ala-Phe-Lys 7-Amido-4-Methylcoumarin: Another protease substrate with a different peptide sequence, used for specific protease assays.
N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide: This compound is used as a substrate for elastase and has a different detection method based on absorbance.
N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin is unique due to its specific peptide sequence and its use in fluorescence-based assays, making it a valuable tool in protease research.
Propiedades
Fórmula molecular |
C23H29N3O7 |
|---|---|
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
4-[[(2S,3S)-3-methyl-1-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C23H29N3O7/c1-5-12(2)21(26-18(27)8-9-19(28)29)23(32)24-14(4)22(31)25-15-6-7-16-13(3)10-20(30)33-17(16)11-15/h6-7,10-12,14,21H,5,8-9H2,1-4H3,(H,24,32)(H,25,31)(H,26,27)(H,28,29)/t12-,14-,21-/m0/s1 |
Clave InChI |
JHJBNOSZSJDELK-VUCVNMQBSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)CCC(=O)O |
SMILES canónico |
CCC(C)C(C(=O)NC(C)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;3-[(2E)-5-chloro-2-[3-[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]cyclopent-2-en-1-ylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B13830028.png)
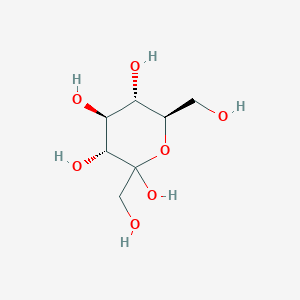
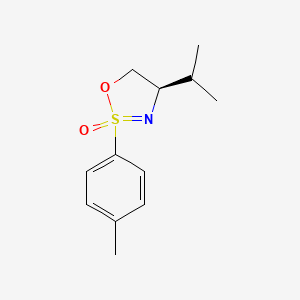
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13830036.png)



![N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide](/img/structure/B13830068.png)
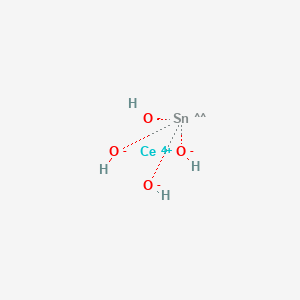
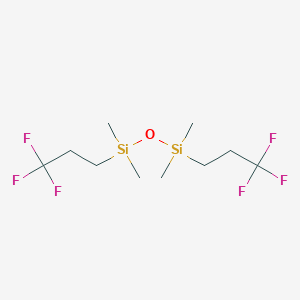
![1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene](/img/structure/B13830078.png)
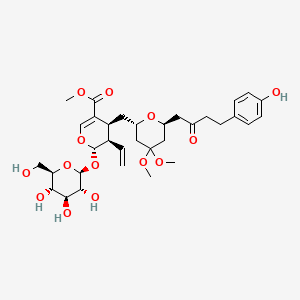
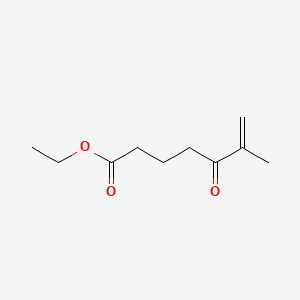
![[7-(Dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-)](/img/structure/B13830094.png)
